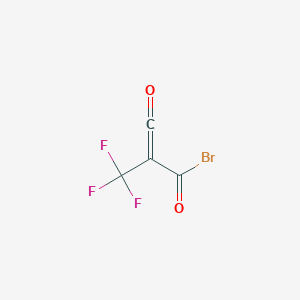
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide is a chemical compound with the molecular formula C4H2BrF3O2 It is characterized by the presence of a trifluoromethyl group attached to a prop-2-enoyl bromide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide typically involves the reaction of trifluoromethyl ketones with bromine in the presence of a suitable catalyst. One common method involves the use of acryloyl chloride as a precursor, which undergoes bromination to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and halogens can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while addition reactions can result in the formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in electrophilic reactions, making the compound a useful intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acryloyl bromide: Similar structure but lacks the trifluoromethyl group.
Trifluoromethyl ketones: Similar functional group but different overall structure.
Bromoacetyl bromide: Contains a bromine atom but different carbon backbone.
Uniqueness
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide is unique due to the presence of both a trifluoromethyl group and a bromine atom, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides reactivity for various chemical transformations.
Eigenschaften
CAS-Nummer |
62935-56-2 |
|---|---|
Molekularformel |
C4BrF3O2 |
Molekulargewicht |
216.94 g/mol |
InChI |
InChI=1S/C4BrF3O2/c5-3(10)2(1-9)4(6,7)8 |
InChI-Schlüssel |
YRIGZOFEHMDWJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(=O)Br)C(F)(F)F)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)

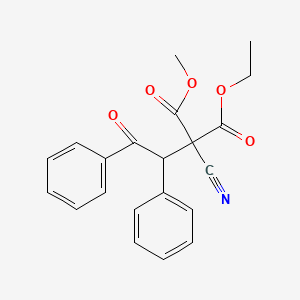
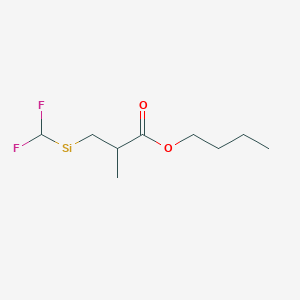
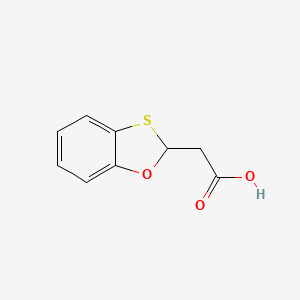
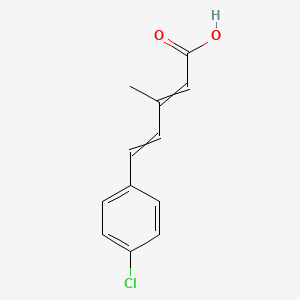
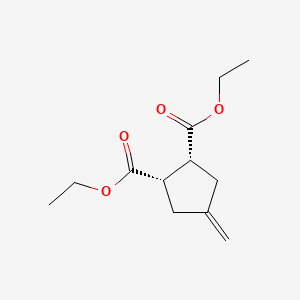

![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
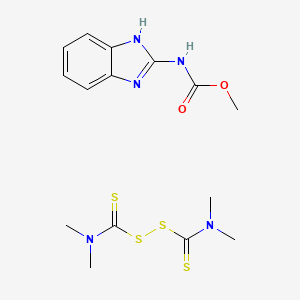
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
